2-methylazocane hydrochloride 2-methylazocane hydrochloride
Brand Name: Vulcanchem
CAS No.: 121599-73-3
VCID: VC7419707
InChI: InChI=1S/C8H17N.ClH/c1-8-6-4-2-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H
SMILES: CC1CCCCCCN1.Cl
Molecular Formula: C8H18ClN
Molecular Weight: 163.69

2-methylazocane hydrochloride

CAS No.: 121599-73-3

Cat. No.: VC7419707

Molecular Formula: C8H18ClN

Molecular Weight: 163.69

* For research use only. Not for human or veterinary use.

2-methylazocane hydrochloride - 121599-73-3

Specification

CAS No. 121599-73-3
Molecular Formula C8H18ClN
Molecular Weight 163.69
IUPAC Name 2-methylazocane;hydrochloride
Standard InChI InChI=1S/C8H17N.ClH/c1-8-6-4-2-3-5-7-9-8;/h8-9H,2-7H2,1H3;1H
Standard InChI Key BUMCZTLYPZJDEE-UHFFFAOYSA-N
SMILES CC1CCCCCCN1.Cl

Introduction

Chemical Identity and Structural Considerations

Nomenclature and Molecular Structure

The term "2-methylazocane hydrochloride" refers to a protonated azocane derivative (C₈H₁₈ClN) with the following features:

  • Azocane backbone: An eight-membered saturated ring containing one nitrogen atom.

  • Methyl substituent: Located at the 2-position relative to the nitrogen.

  • Hydrochloride salt: Formed via acid-base reaction between the amine and hydrochloric acid.

Notably, the distinction between azocane (8-membered) and azepane (7-membered) is critical. Public databases such as PubChem ( ) document 2-methylazepane hydrochloride (C₇H₁₆ClN), but no entries explicitly describe the eight-membered analog. This discrepancy suggests either a nomenclature error in the query or the compound’s rarity in published research.

Table 1: Structural Comparison of Azepane and Azocane Derivatives

Property2-Methylazepane Hydrochloride2-Methylazocane Hydrochloride (Theoretical)
Ring Size7-membered8-membered
Molecular FormulaC₇H₁₆ClNC₈H₁₈ClN
CAS Registry30796-90-8 Not assigned
PubChem CID238104 (parent compound) N/A

Physicochemical Properties (Inferred from Analogous Compounds)

Solubility and Stability

Data for 2-methylazepane hydrochloride ( ) suggest:

  • Solubility: High solubility in polar solvents (water, methanol) due to ionic character.

  • Stability: Hygroscopic solid requiring storage at <15°C to prevent decomposition .

For 2-methylazocane hydrochloride, solubility may decrease slightly due to the larger hydrophobic ring, though the hydrochloride salt would still enhance aqueous compatibility.

Spectroscopic Characteristics

  • NMR: The parent azepane derivative exhibits distinct proton environments for the methyl group (δ ~1.2 ppm) and ring protons (δ ~2.5–3.0 ppm) . An eight-membered ring would likely show upfield shifts for equatorial protons due to reduced ring strain.

  • IR: Strong N–H stretching (2500–3000 cm⁻¹) and C–N vibrations (1100–1250 cm⁻¹) are expected.

PrecautionImplementation Example
Personal Protective Equipment (PPE)Nitrile gloves, goggles, lab coat
VentilationFume hood with ≥100 ft/min face velocity
First AidFlush eyes/skin with water for 15 minutes

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic Routes: Can ring-expansion reactions or template-assisted cyclizations yield 2-methylazocane hydrochloride efficiently?

  • Thermodynamic Stability: How does ring size affect the compound’s resistance to hydrolysis or oxidation?

  • Biological Screening: Are azocane derivatives viable candidates for drug discovery pipelines?

Methodological Recommendations

  • Computational Modeling: DFT studies to compare azepane/azocane conformation dynamics.

  • High-Throughput Screening: Evaluate bioactivity against microbial or cancer cell lines.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator